3-(4-nitro-1H-imidazol-1-yl)pyridine is a heterocyclic compound characterized by the presence of both a pyridine and an imidazole ring, with a nitro group attached to the imidazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
3-(4-nitro-1H-imidazol-1-yl)pyridine belongs to the class of nitroimidazoles, which are known for their diverse biological activities, including antibacterial and antiparasitic effects. It also falls under the category of heterocyclic compounds, which are organic compounds containing at least one atom that is not carbon in the ring structure.
The synthesis of 3-(4-nitro-1H-imidazol-1-yl)pyridine typically involves several steps, including the formation of the imidazole ring followed by its functionalization with a pyridine moiety.
Technical Details:
For example, one synthetic route involves reacting 4-nitroimidazole with pyridine in the presence of a suitable base, leading to the desired product through nucleophilic substitution mechanisms .
The molecular formula for 3-(4-nitro-1H-imidazol-1-yl)pyridine is . The structure consists of:
The compound's molecular weight is approximately 179.16 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed for structural characterization, confirming the presence and position of functional groups within the molecule .
3-(4-nitro-1H-imidazol-1-yl)pyridine can undergo several types of chemical reactions:
Types of Reactions:
Technical Details:
Common reagents for these reactions include palladium catalysts for reductions and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice significantly influence product yield and purity .
The mechanism of action for 3-(4-nitro-1H-imidazol-1-yl)pyridine is primarily linked to its interaction with biological targets such as enzymes and receptors:
Process:
These interactions may modulate various biochemical pathways, contributing to its potential therapeutic effects .
Relevant analytical techniques such as Infrared Spectroscopy (IR) and Ultraviolet-visible Spectroscopy (UV-vis) can provide insights into its functional groups and electronic transitions .
3-(4-nitro-1H-imidazol-1-yl)pyridine has several scientific applications:
Scientific Uses:
The ongoing research into this compound continues to unveil new therapeutic potentials, particularly in antimicrobial treatments .
The construction of the imidazole-pyridine linkage in 3-(4-nitro-1H-imidazol-1-yl)pyridine (CAS: 137986-65-3) relies on regioselective N-alkylation and transition metal-catalyzed cross-coupling. The most direct approach involves nucleophilic aromatic substitution (SNAr), where 4-nitroimidazole reacts with 3-halopyridine derivatives under basic conditions. The electron-withdrawing nitro group at the C4 position of imidazole significantly activates the N1 atom for nucleophilic attack on C3 of pyridine, though competing N3 imidazole alkylation remains a challenge requiring careful optimization of base strength and stoichiometry .
Alternative catalytic pathways employ palladium-mediated C-N bond formation. Buchwald-Hartwig amination using Pd2(dba)3/XPhos catalytic systems enables coupling between 3-bromopyridine and 4-nitroimidazole precursors, achieving >80% yield with minimized diarylation byproducts when using sterically hindered phosphine ligands. Microwave-assisted protocols reduce reaction times from 24 hours to <90 minutes while maintaining yields above 75% [5].
Recent advances exploit in situ generated copper(I) catalysts for Ullmann-type couplings. Copper(I) iodide with trans-N,N'-dimethylcyclohexane-1,2-diamine as ligand facilitates C-N bond formation at 110°C in DMSO, providing the target compound in 68% isolated yield with enhanced regioselectivity compared to classical methods. This approach circumvents the oxygen sensitivity of palladium systems [10].
Table 1: Comparative Analysis of Imidazole-Pyridine Coupling Methods
Method | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
SNAr Alkylation | K2CO3, DMF, 80°C, 12h | 45-60 | Moderate (N1:N3 = 4:1) |
Pd-Catalyzed (Buchwald) | Pd2(dba)3/XPhos, t-BuONa, toluene, 100°C | 75-85 | High (>20:1) |
Cu-Mediated (Ullmann) | CuI/diamine, DMSO, 110°C, 24h | 65-70 | High (>15:1) |
Microwave-Assisted | Pd(OAc)2/BINAP, DMA, 150°C, 90min | 78-82 | High (>20:1) |
The hybridization creates a conjugated system where both heterocycles retain aromaticity. The pyridine nitrogen's lone pair occupies an sp² orbital perpendicular to the ring plane, while the imidazole nitro group withdraws electrons through the conjugated system, influencing reactivity at both rings [10].
The nitro group at the C4 position of the imidazole ring serves as both an activating moiety for N-alkylation and a versatile handle for further derivatization. Its strong electron-withdrawing nature (-I and -R effects) significantly lowers the LUMO energy, facilitating nucleophilic addition at adjacent positions. Reduction to amine derivatives represents the most common transformation, achievable through catalytic hydrogenation (H2/Pd-C, EtOH) or chemical reductants like SnCl2·2H2O in hydrochloric acid. These reactions proceed at 25-50°C with yields exceeding 90%, though over-reduction to hydroxylamine derivatives requires careful monitoring [3].
Tetrakis(dimethylamino)ethylene (TDAE) methodology enables reductive functionalization under mild conditions. This electron-transfer agent generates nitroimidazolyl-stabilized carbanions at -20°C in DMF, which subsequently attack carbonyl electrophiles. For example, reactions with aromatic aldehydes produce benzylic alcohols in 24-78% yield, with electron-deficient aldehydes (e.g., p-nitrobenzaldehyde) providing superior yields (68-78%) due to enhanced electrophilicity [3]:
$$\ce{ \underset{\text{3-(4-nitro-1H-imidazol-1-yl)pyridine}}{} + RCHO \xrightarrow{\text{TDAE, DMF}} \underset{\text{2-[4-(1H-imidazol-1-yl)pyridin-3-yl]-1-arylethanols}}{} }$$
Table 2: Nitro Group Transformations in 3-(4-Nitro-1H-imidazol-1-yl)pyridine Derivatives
Transformation | Reagents/Conditions | Products | Yield Range (%) |
---|---|---|---|
Reduction to amine | H2 (1 atm)/Pd-C (10%), EtOH, 25°C | 3-(4-Amino-1H-imidazol-1-yl)pyridine | 90-95 |
Reductive alkylation | TDAE, ArCHO, DMF, -20°C→rt | Arylethanol derivatives | 24-78 |
Vicarious nucleophilic substitution | NH2SO2Ar, KOt-Bu, DMSO | 4-Sulfonylaminoimidazolyl pyridines | 40-65 |
Radical cyclization | SmI2, H2O, THF, 0°C | Imidazo[4,5-c]pyridinones | 50-75 |
The nitro group also participates in nucleophilic aromatic substitutions (SNAr) when activated by additional electron-withdrawing substituents. While the C4 position itself is sterically hindered for direct displacement, vicarious nucleophilic substitution occurs at C5 with aminosulfonyl nucleophiles (NH2SO2Ar/KOt-Bu), introducing sulfonamide functionality without prior nitro reduction [6].
Achieving site-selective functionalization on the imidazole ring of 3-(4-nitro-1H-imidazol-1-yl)pyridine demands precise catalyst design due to competing reactivities at C2, C4, and C5 positions. Palladium-catalyzed C-H activation provides efficient access to C5-alkenylated derivatives. Using Pd(OAc)2 (5 mol%) with copper(II) acetate as oxidant in DMF at 80°C, acrylate esters couple regioselectively at C5 with 73-89% yield. The reaction proceeds via electrophilic palladation, where the pyridine nitrogen coordinates Pd(II), directing metallation to the adjacent imidazole C5 position [4] [7].
For C2 functionalization, electron-deficient imidazolium intermediates enable selective substitution. Treatment with methyl triflate generates N-methylimidazolium salts, which undergo regioselective C2 deprotonation with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) followed by nucleophilic addition. This strategy installs arylthio groups (from diaryl disulfides) or phosphine oxides (from diphenylphosphine oxide) with >95% C2-selectivity. The C4-nitro group enhances imidazolium C2 acidity by lowering the pKa from ~22 to ~16 in DMSO [9].
Copper-catalyzed systems provide cost-effective alternatives for halogenation. N-Bromosuccinimide (NBS) with CuBr (10 mol%) in acetonitrile selectively brominates C5 at 0°C (85% yield), while iodine monochloride/CuCl delivers C2-iodinated products at 60°C. Catalyst loading can be reduced to 2 mol% through in situ generation of active Cu(I) species using ascorbic acid as reductant .
Optimization Parameters:
Combinatorial access to 3-(4-nitro-1H-imidazol-1-yl)pyridine derivatives employs resin-bound pyridine precursors for automated parallel synthesis. Wang resin-linked 3-hydroxypyridine serves as a versatile scaffold, where Mitsunobu coupling with 4-nitroimidazole installs the core linkage with >90% coupling efficiency. Subsequent on-resin transformations include nitro reduction (SnCl2·2H2O/DMF), acylation (acid chlorides/pyridine), and Suzuki coupling (arylboronic acids/Pd(PPh3)4) to generate diverse libraries [5].
Parallel solution-phase synthesis utilizes Ugi-type multicomponent reactions. 3-Isocyanopyridine reacts with 4-nitroimidazole-containing carboxylic acids, amines, and aldehydes in methanol at 50°C, producing tetrasubstituted imidazole derivatives in a single step. This approach achieves 86-94% yields across 48 analogs with variations at four positions, as confirmed by HPLC-MS purity >85% [6].
High-throughput optimization employs Design of Experiments (DoE) methodologies. Central Composite Design for Pd-catalyzed C5 alkenylation identifies optimal catalyst loading (6.2 mol% Pd), temperature (83°C), and equivalents of acrylate (1.8) to maximize yield (predicted: 88.7%; observed: 87.2±2.1%). Reaction blocks of 96 microwells enable simultaneous screening of phosphine ligands (SPhos > XPhos > RuPhos) and bases (CsOPiv > K3PO4 > K2CO3) [5].
Table 3: Solid-Phase Synthesis Strategies for Derivative Libraries
Strategy | Solid Support | Key Transformation | Diversity Elements | Average Yield |
---|---|---|---|---|
Wang Resin Pyridine | Wang alcohol resin | Mitsunobu coupling with 4-nitroimidazole | R1: Carboxamides, R2: Aryl | 92% (core coupling) |
Rink Amide Linker | Rink amide MBHA | Amide-coupled 4-nitroimidazole building blocks | R1: Amines, R2: Sulfonamides | 85% (loading step) |
Ugi Multicomponent | Solution phase | 3-Isocyanopyridine + 4-nitroimidazole-acid | Variations: Aldehyde, amine | 89% (one-pot) |
Suzuki Diversification | CTC resin | Boronic ester pyridine → Suzuki coupling | >50 aryl/heteroaryl options | 75-82% |
Automated purification-integrated platforms (e.g., Chemspeed® SWING) enable library production at 0.2 mmol scale, delivering 50-150 mg of each analog for biological screening. LC-MS-directed fraction collection ensures >95% purity for critical compounds, particularly those targeting kinase inhibition or antimicrobial activity studies [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1